molecular formula C24H43N5O2 B2508702 8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 374918-15-7

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2508702
CAS RN: 374918-15-7
M. Wt: 433.641
InChI Key: ZBPGLPKWAWWDLO-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon atom. The hexadecyl group indicates a long chain of carbon atoms attached to the molecule, which could influence its solubility and interaction with other molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring, the long hexadecyl chain, and the dimethylamino group. The purine ring is a fused ring structure with four nitrogen atoms, and the hexadecyl chain is a long aliphatic chain, which could lead to interesting interactions with the environment .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions. The dimethylamino group could potentially participate in acid-base reactions, and the hexadecyl chain could potentially undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the long hexadecyl chain and the polar dimethylamino group. For instance, it could have a relatively high boiling point due to the long carbon chain, and it could be soluble in both polar and nonpolar solvents due to the presence of both polar and nonpolar groups .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as its use in pharmaceuticals or materials science. Additionally, more research could be done to fully understand its physical and chemical properties, and to develop safe and efficient methods for its synthesis .

properties

IUPAC Name

8-(dimethylamino)-7-hexadecyl-3-methyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N5O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(25-23(29)27(2)3)28(4)24(31)26-22(20)30/h20-21H,5-19H2,1-4H3,(H,26,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGJIWVNRPCULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(dimethylamino)-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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